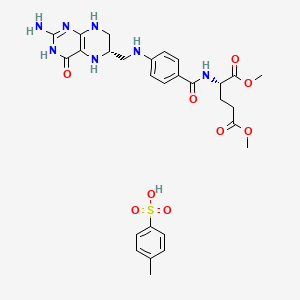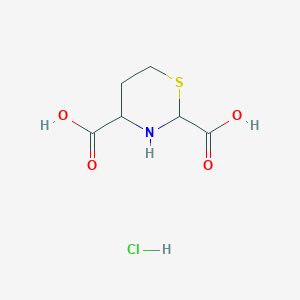
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its role as a byproduct in the synthesis of Carboplatin-d4, an analog of Cisplatin with reduced nephrotoxicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with butyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboplatin-d4: An analog of Cisplatin with reduced nephrotoxicity.
Dihydropyrimidinones: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is unique due to its specific chemical structure and its role as a byproduct in the synthesis of Carboplatin-d4
Propriétés
Formule moléculaire |
C12H23BrN2 |
|---|---|
Poids moléculaire |
275.23 g/mol |
Nom IUPAC |
1,3-dibutyl-4H-pyrimidin-3-ium;bromide |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2;/h7,10,12H,3-6,8-9,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LFCPPYLNXDGMRB-UHFFFAOYSA-M |
SMILES canonique |
CCCCN1C=CC[N+](=C1)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
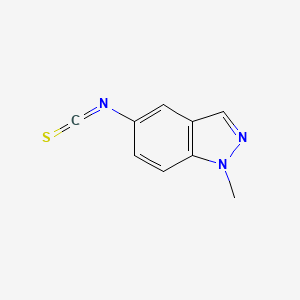
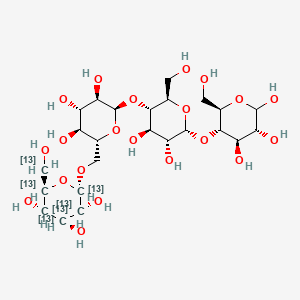
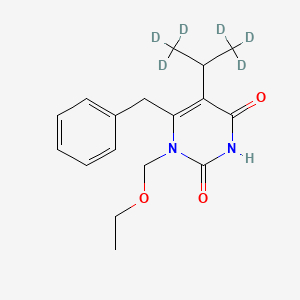
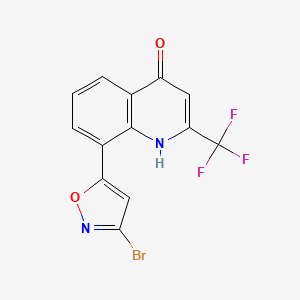
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
